molecular formula C14H18ClN3O4 B13389229 (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl

(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl

Cat. No.: B13389229
M. Wt: 327.76 g/mol
InChI Key: ITMQDYQHNKXERQ-UHFFFAOYSA-N
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Description

2,6-Bis[(4R)-4,5-dihydro-4-methyl-2-oxazolyl]pyridine is a chiral tridentate ligand belonging to the pyridine bis(oxazoline) (PyBox) family. Its structure features a central pyridine ring flanked by two (4R)-4-methyl-4,5-dihydrooxazole moieties. This ligand is widely employed in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as Negishi cross-couplings and ethylene-norbornene polymerizations . The methyl substituents on the oxazoline rings provide moderate steric bulk, balancing reactivity and enantioselectivity in catalytic processes.

Properties

IUPAC Name

4-[4-[5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4.ClH/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18;/h1-4,12H,5-9,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMQDYQHNKXERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride, commonly referred to as a derivative of oxazolidinone, has garnered attention for its biological activities, particularly in the context of its role as an anticoagulant and potential applications in herbicide development. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C14H18ClN3O4
  • Molecular Weight : 327.76 g/mol
  • CAS Number : 898543-06-1

The structural representation is crucial for understanding its interactions at the molecular level, particularly in biological systems.

Anticoagulant Properties

One of the primary biological activities of (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl is its anticoagulant effect. It is a key intermediate in the synthesis of rivaroxaban, a well-known anticoagulant used to prevent blood clots. Rivaroxaban functions by inhibiting Factor Xa in the coagulation cascade, which is crucial for thrombus formation. The mechanism involves competitive inhibition, where the compound binds to Factor Xa, preventing it from converting prothrombin to thrombin, thus inhibiting clot formation .

Herbicidal Activity

Recent studies have explored the herbicidal potential of oxazolidinone derivatives. Specifically, (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl has been investigated for its ability to inhibit chloroplast translation in plants. This mechanism is akin to its antibacterial properties, where it disrupts protein synthesis by targeting ribosomal function in bacteria. The compound's ability to affect plant physiology suggests a novel mode of action that could be harnessed for herbicide development .

Case Studies and Experimental Data

  • Anticoagulant Efficacy : In clinical studies involving rivaroxaban, patients exhibited significant reductions in thromboembolic events compared to those receiving traditional anticoagulants. The pharmacokinetics of rivaroxaban indicate a rapid onset of action and predictable anticoagulation effects, which can be attributed to the structural features provided by (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl .
  • Herbicidal Activity Assessment : A study assessing various oxazolidinones for herbicidal activity demonstrated that compounds with similar structural motifs effectively inhibited growth in broadleaf and monocot species. The physiological profiling suggested that these compounds could serve as lead candidates for developing new herbicides targeting chloroplast functions .

Comparative Analysis

Property(S)-4-(4-(5-Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HClRivaroxaban (as a comparison)
Molecular Weight 327.76 g/mol436.9 g/mol
Mechanism of Action Inhibits chloroplast translation; Factor Xa inhibitionFactor Xa inhibition
Primary Use Potential herbicide; anticoagulant precursorAnticoagulant
Research Status Under investigation for herbicidal propertiesWidely studied and approved

Scientific Research Applications

The search results primarily discuss the preparation, properties, and role of (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride as a key intermediate in the synthesis of Rivaroxaban, a drug used as an anticoagulant . While the search results do not detail specific applications of the compound itself beyond its use as an intermediate, they do provide relevant chemical and physical data .

Chemical Information

(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride

  • CAS No. : 898543-06-1
  • Molecular Formula : C14H17N3O4.ClH
  • Molecular Weight : 327.76
  • ** melting Point:** >276°C (dec.)

Synonyms

The compound is also known by several synonyms :

  • (S)-4-(4-(5-(aMinoMethyl)-2-oxooxazolidin-3-yl)phenyl)Morpholin-3-one hydrochloride
  • 4-44-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone hydrochloride
  • Rivaroxaban-19
  • Rivaroxaban Aminomethyl HCl Impurity
  • 4-44-(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one hydrochloride
  • Rivaroxaban C
  • Rivaroxaban Impurity 7-2
  • 4-(4-((S)-5-(Aminomethyl)-2-Oxooxazolidin-3-Yl) Phenyl)Morpholin-3-One Hydrochloride

Preparation of Rivaroxaban Intermediate

The compound (S)-4-(4-(5-(Aminomethyl)-2-oxo-oxazolidin-3-yl)phenyl)morpholin-3-one is a key intermediate in the synthesis of Rivaroxaban . A process for its preparation involves several steps, including the reaction of a compound of formula (V) with a suitable phthalimide derivative, such as potassium phthalimide . The reaction is performed in the presence of organic solvents like methanol, ethanol, or acetonitrile, at a temperature range from about 25°C to about 150°C . The reaction time can range from 30 minutes to 5 hours . The processes involved are designed to be simple, eco-friendly, cost-effective, reproducible, and robust for industrial scaling .

Hazard Information

The compound may be harmful if swallowed and can cause skin irritation .

  • Hazard Statements : H302-H315-H319-H335
  • Precautionary Statements : P261-P305+P351+P338

Comparison with Similar Compounds

Comparison with Similar PyBox Ligands

Structural and Substituent Variations

PyBox ligands are distinguished by substituents on the oxazoline rings, which modulate steric, electronic, and conformational properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of PyBox Ligands
Compound Name Substituents Molecular Formula Molecular Weight CAS Key Applications Notable Findings
Target Compound 4-methyl C₁₅H₁₇N₃O₂ 283.32 N/A Nickel-catalyzed Negishi cross-couplings High enantioselectivity (up to 95% ee) for secondary allylic chlorides .
2,6-Bis[(4R)-4-(2-phenylethyl)-oxazolyl]pyridine 4-(2-phenylethyl) C₂₅H₂₇N₃O₂ 401.50 N/A Asymmetric catalysis Enhanced enantioselectivity due to bulky aromatic groups; used in Pd- and Ag-complexes .
(R,R)-2,6-Bis(4-isopropyl-oxazolyl)pyridine 4-isopropyl C₁₇H₂₃N₃O₂ 301.39 131864-67-0 High-throughput phasing Improved solubility in organic solvents; compatible with SHELX refinement .
2,6-Bis[(4R)-4-phenyl-oxazolyl]pyridine 4-phenyl C₂₃H₁₉N₃O₂ 369.42 128249-70-7 Enantioselective cyclopropanations Superior steric bulk increases selectivity but reduces reaction rates .
2,6-Bis[(4R,5R)-4,5-diphenyl-oxazolyl]pyridine 4,5-diphenyl C₃₅H₂₇N₃O₂ 521.61 292625-77-5 Chiral Lewis acid catalysis Exceptional enantiocontrol (99% ee) in Diels-Alder reactions .
2,6-Bis[(4R)-tert-butyl-oxazolyl]pyridine 4-tert-butyl C₁₉H₂₇N₃O₂ 329.44 N/A Stabilization of reactive intermediates High thermal stability; used in radical reactions .

Key Research Findings

  • Steric Effects : Bulky substituents (e.g., phenyl, diphenyl) enhance enantioselectivity by rigidifying the metal-ligand complex but may slow reaction kinetics .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) improve electrophilic activation, whereas electron-donating groups (e.g., methyl) favor nucleophilic pathways .
  • Conformational Flexibility : Ligands with smaller substituents (e.g., methyl) exhibit faster substrate binding, making them versatile for diverse reactions .

Preparation Methods

Synthesis of the Core Intermediate

The core heterocyclic compound, (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one , is synthesized via a multi-step process:

  • Step A: Formation of the oxazolidin-3-one ring
    This involves cyclization of appropriate amino alcohols or amino acids with carbonyl compounds, often using reagents such as phosgene derivatives or carbonyldiimidazole under controlled conditions.

  • Step B: Introduction of the amino methyl group
    The amino methyl substituent at the 5-position of the oxazolidin ring is introduced via reductive amination or nucleophilic substitution, utilizing methylamine derivatives (e.g., aqueous methylamine).

  • Step C: Coupling with the phenyl-morpholin-3-one moiety
    The phenyl ring bearing the morpholin-3-one is attached through amide bond formation, typically using coupling reagents like carbodiimides or via acylation with acid chlorides.

Conversion to Hydrochloride Salt

Recent patents describe an innovative salt formation process :

  • In-situ acidification with hydrochloric acid in a suitable solvent (e.g., methanol, ethanol, or isopropanol) at temperatures between 30°C and 60°C, often around 45°C to 50°C, to produce the (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride directly during the synthesis.

  • This in-situ salt formation enhances product stability , purity , and scalability by avoiding isolation of unstable intermediates.

Purification and Crystallization

  • The crystalline form of the hydrochloride salt is obtained via crystallization from solvents such as dichloromethane and methanol in specific ratios (e.g., 1:3 to 3:1, with preferred ratios like 4:2) at temperatures ranging from 30°C to 82°C.

  • Filtration and washing with cold solvents ensure removal of impurities, yielding products with purity exceeding 98% as measured by HPLC.

Reaction Conditions and Solvent Systems

Step Reagents & Conditions Solvent(s) Temperature Remarks
Amine formation Aqueous methylamine, excess Methanol, ethanol, isopropanol, water 30°C – 60°C (preferably 45–50°C) In-situ formation of amine, controlled temperature to prevent overreaction
Salt formation Hydrochloric acid (HCl) Same solvent as above 30°C – 50°C Acidification to form hydrochloride salt
Crystallization Solvent mixture (e.g., dichloromethane/methanol) 30°C – 82°C Controlled cooling Ensures high purity and crystalline form

Example of Reaction Procedure

  • Dissolve the amino precursor in isopropanol at 45°C.
  • Add excess methylamine solution, stirring for 2–4 hours.
  • Acidify with perchloric acid or hydrochloric acid to generate the salt.
  • Cool the reaction mixture to induce crystallization.
  • Filter, wash, and dry the crystalline hydrochloride salt.

Characterization and Purity

Summary of the Preparation Data

Parameter Details
Yield Typically >80%, with optimized processes reaching 92%+
Purity >98% as measured by HPLC
Reaction Temperature 30°C – 60°C (preferably 45–50°C)
Solvent System Isopropanol, methanol, ethanol, or mixtures with dichloromethane
Crystallization Solvent Dichloromethane/methanol (ratio 1:3 to 3:1)
Final Product Crystalline hydrochloride salt with high purity and stability

Q & A

Basic Research Questions

Q. What is the synthetic pathway for (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl, and what intermediates are critical?

  • Methodology : The compound is synthesized via a multi-step route starting from phthalimide derivatives. Key intermediates include (S)-N-glycidylphthalimide, which undergoes nucleophilic ring-opening with aminomethyl groups, followed by coupling with morpholinone-phenyl precursors. The final step involves HCl salt formation to improve stability . Characterization at each stage uses HPLC (≥98% purity) and NMR to confirm regiochemistry and stereochemistry .

Q. How is the compound characterized to ensure structural fidelity and purity?

  • Methodology :

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .
  • NMR : ¹H/¹³C NMR (DMSO-d₆) to verify the (S)-configuration at the oxazolidinone stereocenter and the morpholinone-phenyl linkage .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ = 328.1 for C₁₄H₁₈ClN₃O₄) .

Q. What is the role of this compound in Rivaroxaban synthesis?

  • Methodology : It serves as a chiral intermediate in the final steps of Rivaroxaban production. The aminomethyl-oxazolidinone moiety is critical for binding to Factor Xa. The HCl salt form enhances solubility during downstream reactions, such as coupling with thiophene-carboxamide groups .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated during synthesis?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (80:20) to resolve enantiomers (retention time: 12.3 min for (S)-isomer) .
  • X-ray Crystallography : Single-crystal analysis (via SHELXL) confirms absolute configuration. Data refinement requires resolving twinning or disorder using the TWIN/BASF commands in SHELX .

Q. How to address contradictions in crystallographic data, such as disordered morpholinone rings?

  • Methodology :

  • Refinement Strategies : Apply restraints (e.g., DFIX, SIMU) in SHELXL to model disordered atoms. Validate using R-factor convergence (<5% discrepancy) and Fo-Fc maps .
  • Validation Tools : CheckCIF/PLATON to identify unresolved symmetry or overfitting .

Q. What strategies stabilize the compound under varying pH and thermal conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset (>200°C) and hygroscopicity .
  • pH Stability Studies : Incubate in buffers (pH 1–13) at 37°C for 24 hrs, followed by HPLC to monitor degradation (e.g., oxazolidinone ring hydrolysis at pH <3) .

Q. How does the HCl salt form influence pharmacokinetic properties compared to the free base?

  • Methodology :

  • Solubility Assays : Shake-flask method in PBS (pH 7.4) shows ~50 mg/mL solubility for the HCl salt vs. <5 mg/mL for the free base .
  • Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s) .

Q. What click chemistry approaches enable derivatization of the aminomethyl group?

  • Methodology :

  • CuAAC Reaction : React the aminomethyl group with azides (e.g., 2-azido-N-phenylacetamide) to form 1,2,3-triazole derivatives. Monitor regioselectivity via LC-MS and optimize using Cu(I)/TBTA catalysts .

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